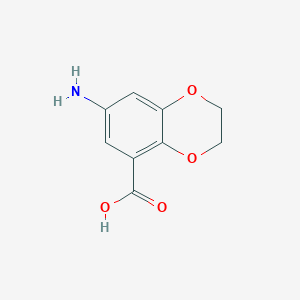

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

Properties

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRYNXDRMYDGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzodioxine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their impacts:

Pharmacological Relevance

Enzymatic Hydroxylation (P450 BM3)

- The wild-type P450 BM3 hydroxylates benzo-1,4-dioxane to produce 5- and 6-ol isomers in a 70:30 ratio. Engineered variants improve regioselectivity for amino-substituted derivatives, critical for pharmaceutical intermediates .

- Kinetic Data :

Drug Design and Docking Studies

- Docking simulations (PDB ID: 3R8A) reveal that the -COOH group in 7-amino derivatives forms salt bridges with Arg167 of the angiotensin II receptor, enhancing binding affinity .

- Scoring Function Values :

- Compound 3(1): -9.8 kcal/mol

- Compound 3(3): -10.2 kcal/mol (lower values indicate stronger binding) .

Biological Activity

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66410-92-2) is a small molecule with a unique benzodioxine ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. Its structure allows for diverse chemical interactions, making it a valuable scaffold for drug development.

The molecular formula of this compound is C9H9NO4, and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 181.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The amino and carboxylic acid functional groups facilitate binding to active sites on proteins, potentially modulating their activity. This interaction can influence various cellular pathways, including those involved in inflammation and cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound.

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines. For instance, a study reported a significant decrease in cell viability in breast cancer cells treated with concentrations above 10 µM.

3. Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of protein kinases involved in cancer signaling pathways. The IC50 values for these interactions suggest effective modulation at low concentrations.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, treatment with this compound resulted in:

- Reduction of TNF-alpha production: Decreased by approximately 40% at 20 µM concentration.

- IL-6 Inhibition: A notable reduction by about 30% was observed.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells showed:

- Cell Viability Assay Results: At 10 µM concentration, cell viability dropped to 60% compared to control.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 40 |

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from catechol derivatives. Common methods include:

- Cyclization of Catechol Derivatives: Using appropriate amino and carboxylate precursors under controlled conditions.

- Catalytic Methods: Employing catalysts to enhance yield and purity during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.